C28H20BrN3O7
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Overview
Description
The compound with the molecular formula C28H20BrN3O7 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of bromine, nitrogen, and multiple oxygen atoms, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H20BrN3O7 typically involves multi-step organic reactions. One common approach is the bromination of a precursor molecule, followed by a series of substitution and addition reactions to introduce the desired functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
C28H20BrN3O7: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
C28H20BrN3O7: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which C28H20BrN3O7 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and molecular interactions help elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C28H20BrN3O7 include other brominated organic molecules and those with similar functional groups. Examples include:
C28H20ClN3O7: A chlorinated analog with similar reactivity.
C28H20IN3O7: An iodinated analog with potential differences in biological activity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the presence of bromine, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H20BrN3O7 |
---|---|
Molecular Weight |
590.4 g/mol |
IUPAC Name |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-naphthalen-1-yl-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C28H20BrN3O7/c1-38-22-13-16(12-20(29)25(22)33)24-23-26(39-31(24)17-8-5-9-18(14-17)32(36)37)28(35)30(27(23)34)21-11-4-7-15-6-2-3-10-19(15)21/h2-14,23-24,26,33H,1H3 |
InChI Key |
LOXKQPFLISBJHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)ON2C6=CC(=CC=C6)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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